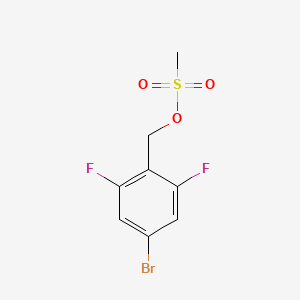










|
REACTION_CXSMILES
|
N#N.[Br:3][C:4]1[CH:11]=[C:10]([F:12])[C:7]([CH2:8][OH:9])=[C:6]([F:13])[CH:5]=1.CCN(CC)CC.[S:21](Cl)([CH3:24])(=[O:23])=[O:22]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:24][S:21]([O:9][CH2:8][C:7]1[C:6]([F:13])=[CH:5][C:4]([Br:3])=[CH:11][C:10]=1[F:12])(=[O:23])=[O:22]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(CO)C(=C1)F)F
|
|
Name
|
|
|
Quantity
|
0.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)Cl
|
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 0.5 h and at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with water (10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OCC1=C(C=C(C=C1F)Br)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |